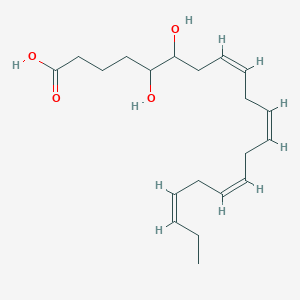

5,6-二羟基二十碳四烯酸乙酯

描述

5,6-DiHETE is a polyunsaturated fatty acid and a hydroxy fatty acid . It is one of the four diastereomeric 5,6-dihydroxy acids produced from the non-enzymatic hydrolysis of LTA . It does not have significant leukotriene-like activity .

Synthesis Analysis

Eicosapentaenoic acid (EPA) is metabolized, in part, through cytochrome P450-catalyzed epoxidation followed by conversion to the vicinal diols by epoxide hydrolases . 5,6-DiHETE is a possible metabolite produced from EPA following epoxidation of the α-5 double bond .Molecular Structure Analysis

The molecular formula of 5,6-DiHETE is C20H34O4 . Its average mass is 338.482 Da and its monoisotopic mass is 338.245697 Da .Chemical Reactions Analysis

EPA is metabolized, in part, through cytochrome P450-catalyzed epoxidation followed by conversion to the vicinal diols by epoxide hydrolases . 5,6-DiHETE is a possible metabolite produced from EPA following epoxidation of the α-5 double bond .Physical And Chemical Properties Analysis

5,6-DiHETE has a density of 1.0±0.1 g/cm3, a boiling point of 515.2±50.0 °C at 760 mmHg, and a flash point of 279.4±26.6 °C . It has 4 H bond acceptors, 3 H bond donors, and 15 freely rotating bonds .科学研究应用

血管活性与炎症

5,6-二羟基二十碳四烯酸乙酯被认为是血管活性中的关键参与者,特别是在与炎症相关的方面。Hamabata 等人(2018 年)的一项研究发现,5,6-二羟基二十碳四烯酸乙酯在脉管系统中具有抗炎特性。观察到 5,6-二羟基二十碳四烯酸乙酯通过抑制内皮钙升高来减轻炎症期间的血管高通透性。这表明其在针对炎症性疾病的药理策略中的潜在用途(Hamabata et al., 2018)。

结肠炎的愈合

在结肠炎的背景下,5,6-二羟基二十碳四烯酸乙酯在促进愈合方面显示出有希望的结果。小林等人(2021 年)证明,5,6-二羟基二十碳四烯酸乙酯通过抑制瞬时受体电位香草素 4 介导的信号传导来加速结肠炎的愈合。这在结肠炎的小鼠模型中很明显,其中 5,6-二羟基二十碳四烯酸乙酯给药促进了恢复并抑制了炎症反应(Kobayashi et al., 2021)。

与芳烃受体 (AHR) 的相互作用

Chiaro 等人(2008 年)的研究探讨了 5,6-二羟基二十碳四烯酸乙酯与芳烃受体 (AHR) 之间的相互作用。他们发现,包括 5,6-二羟基二十碳四烯酸乙酯在内的各种白三烯 A4 (LTA4) 代谢物会激活 AHR 信号传导。这表明 AHR 激活与 5-脂氧合酶途径产生的炎症信号分子之间存在联系,突出了 5,6-二羟基二十碳四烯酸乙酯的多样生物活性(Chiaro et al., 2008)。

活化人白细胞中的生物合成

Tejera 等人(2012 年)的一项研究调查了 5,6-二羟基二十碳四烯酸乙酯在人白细胞中的生物合成。他们发现,5,6-二羟基二十碳四烯酸乙酯是通过白细胞中环氧合酶 (COX)-2 依赖性途径产生的,这表明其在免疫反应中的作用以及作为抗炎疗法的潜在靶标(Tejera et al., 2012)。

安全和危害

属性

IUPAC Name |

(8Z,11Z,14Z,17Z)-5,6-dihydroxyicosa-8,11,14,17-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h3-4,6-7,9-10,12-13,18-19,21-22H,2,5,8,11,14-17H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXVODYVPILPRC-LTKCOYKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC(C(CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\CC(C(CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-DiHETE | |

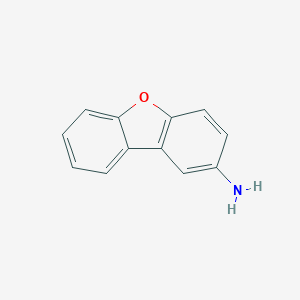

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-Hydroxy-3-(methylamino)phenyl]ethanone](/img/structure/B130739.png)

![N,N'-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide](/img/structure/B130757.png)

![5-[[2-(Acetyloxy)acetyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride](/img/structure/B130759.png)